molecular formula C16H23N3O2 B2546709 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2189434-41-9

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B2546709
M. Wt: 289.379
InChI Key: JGFCXJIPFORIJI-UHFFFAOYSA-N
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Description

The compound "3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one" is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. Dihydropyrimidinones are often synthesized through the Biginelli reaction, a multicomponent chemical reaction that typically involves a urea or thiourea, an aldehyde, and a β-keto ester or a β-dicarbonyl compound .

Synthesis Analysis

The synthesis of dihydropyrimidinone derivatives can be achieved through various methods. For instance, a three-component reaction involving a ketone, an aldehyde, and urea or thiourea has been reported to yield fused 3,4-dihydropyrimidin-2(1H)-one derivatives under mild conditions . Additionally, the Thorpe–Ziegler-type reaction has been utilized to create complex heterocyclic scaffolds by reacting Biginelli-type compounds with 3-cyanopyridine-2(1H)-thiones . Another approach involves the cyclocondensation of α-chlorobenzyl isocyanates with ethyl N-alkyl(aryl)-β-aminocrotonates to produce N1-substituted 3,4-dihydropyrimidin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of dihydropyrimidinones is characterized by a pyrimidine ring that is partially saturated, as indicated by the "dihydro" prefix. The presence of substituents on the pyrimidine ring, such as the cyclopentanecarbonyl group and piperidinyl moiety in the compound of interest, can significantly influence the compound's binding affinity and biological activity .

Chemical Reactions Analysis

Dihydropyrimidinones can undergo various chemical reactions. For example, they can participate in heterocyclization reactions to form more complex heterocyclic structures . They can also be modified through reactions such as thionation, which involves the introduction of a sulfur atom into the molecule . The reactivity of dihydropyrimidinones is often exploited in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinones, such as solubility, melting point, and spectral characteristics, are determined by their molecular structure. These properties are crucial for the identification and characterization of the synthesized compounds. For instance, the melting point and spectral data (MS, FT-IR, 1H, and 13C NMR) are used to confirm the structure of novel synthesized compounds . The binding affinity of dihydropyrimidinones to enzymes, as indicated by Ki values, is also an important chemical property that can provide insight into their potential as inhibitors .

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

The compound's relevance in scientific research primarily revolves around its chemical structure, which is related to tetrahydropyrimidine derivatives known for their wide range of biological activities. One study focuses on the synthesis, characterization, and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives. These derivatives exhibit significant anti-inflammatory properties, suggesting the potential of the compound for further investigation in this area. The research emphasized the novel synthesis procedures for tetrahydropyrimidine derivatives and their potential as leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Drug-Delivery Systems

Another critical area of application is in drug-delivery systems, where the structural analogy of the compound with cyclodextrins and dihydropyrimidines plays a significant role. Cyclodextrins, for instance, have been extensively studied for their ability to form inclusion complexes with various molecules, thereby enhancing the solubility, stability, and bioavailability of drugs. A review article summarizes over 200 reports on cyclodextrins' complexation with antibiotics and antibacterial agents, highlighting the versatility of these structures in modifying drug-release profiles and improving antimicrobial activity (Boczar & Michalska, 2022).

Green Chemistry and Sustainable Synthesis

The compound's structural features are also relevant in the context of green chemistry and sustainable synthesis approaches, particularly in the synthesis of bioactive compounds. The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation leading to dihydropyrimidinones, exemplifies an environmentally thoughtful methodology with the potential for efficient synthesis of compounds bearing resemblance to the one . This approach aligns with the increasing emphasis on eco-friendly technologies for organic transformations (Panda, Khanna, & Khanna, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. It is important to handle all chemical compounds with care and to follow appropriate safety protocols2.


Future Directions

The future directions for the research and application of this compound are not provided in the search results. Further research or consultation with a chemist or pharmacologist may be necessary to obtain this information.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please consult with a chemist or a relevant expert.


properties

IUPAC Name

3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15-5-8-17-12-19(15)11-13-6-9-18(10-7-13)16(21)14-3-1-2-4-14/h5,8,12-14H,1-4,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCXJIPFORIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

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